N~1~-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act as an inhibitor of the enzyme glycine transporter 1 (GlyT1). This inhibition leads to increased levels of glycine in the brain, which has been shown to have a variety of effects on neurotransmission and synaptic plasticity.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. These include increased levels of glycine in the brain, enhanced NMDA receptor function, and improved cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The use of N~1~-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments has several advantages, including its ability to enhance neurotransmission and synaptic plasticity, and its potential use in drug discovery. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N~1~-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. These include further studies on its mechanism of action, potential use in the treatment of neurological disorders, and development of new compounds based on its structure. Additionally, research on the potential toxicity of this compound is needed to fully understand its safety for use in scientific research.
Scientific Research Applications
N~1~-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in scientific research in a variety of areas, including neuroscience, cancer research, and drug discovery. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in these fields.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S/c21-14-10-11-17(23)19(12-14)25(29(27,28)15-6-2-1-3-7-15)13-20(26)24-18-9-5-4-8-16(18)22/h1-12H,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJZDQMNDICNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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